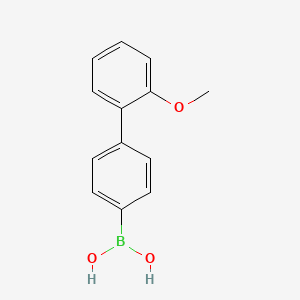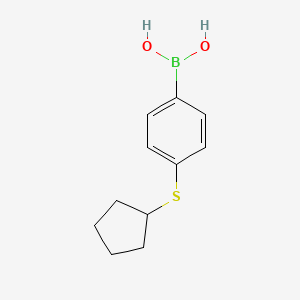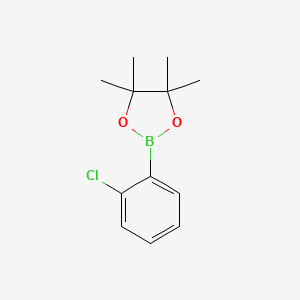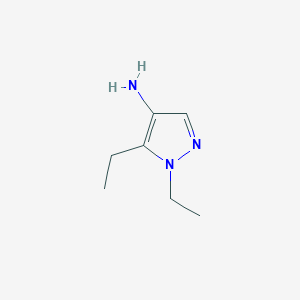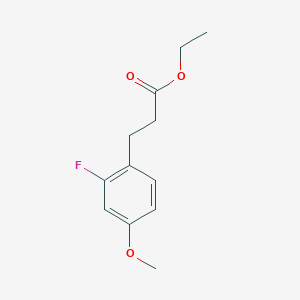
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
概要
説明
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H15FO3 . It falls under the category of esters and is commonly used in organic synthesis and pharmaceutical research. The compound’s structure consists of an ethyl ester group attached to a propanoic acid backbone, with a fluorine atom and a methoxy group on the phenyl ring.
Synthesis Analysis
The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate involves the reaction between 3-(2-Fluoro-4-methoxyphenyl)propanoic acid and ethyl alcohol (ethanol) . The esterification process typically employs acid catalysis, resulting in the formation of the desired ester. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The compound’s molecular structure features a central propanoic acid moiety, ethyl ester group, and a substituted phenyl ring. The fluorine atom and methoxy group enhance its chemical properties. The 2D and 3D representations of the molecule are as follows:
Chemical Reactions Analysis
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate can participate in various chemical reactions, including hydrolysis (breaking the ester bond), nucleophilic substitution, and reduction. Researchers have investigated its reactivity in different contexts, such as drug development and material science.
Physical And Chemical Properties Analysis
- Molecular Weight : 226.24 g/mol
- Melting Point : Varies based on purity and crystalline form
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, acetone)
- Boiling Point : Dependent on pressure and solvent
科学的研究の応用
-
Scientific Field: Chemical Ecology
- Application Summary : Phenylpropanoids, including Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, have been studied for their potential as antifeedants for the Pine Weevil, Hylobius abietis .
- Methods of Application : The study involved synthesizing a number of structurally related compounds based on a lead compound and testing them . The Topliss scheme, a flow diagram used in numerous structure–activity relationship (SAR) studies, was evaluated to find the most potent antifeedants .
- Results : The study led to numerous new, potent, phenylpropanoid antifeedants for the pine weevil . Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .
-
Scientific Field: Pharmaceutical Sciences
- Application Summary : Indole derivatives, which can be synthesized from phenylpropanoids, have been found to possess various biological activities .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Consult safety data sheets (SDS) for detailed hazard information.
将来の方向性
Future research could explore the compound’s pharmacological potential, including its use as a drug candidate or precursor. Additionally, investigations into its environmental impact and sustainable synthesis methods are crucial.
特性
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVZSUQIOWMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
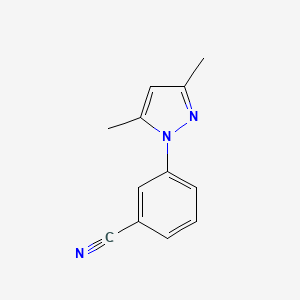
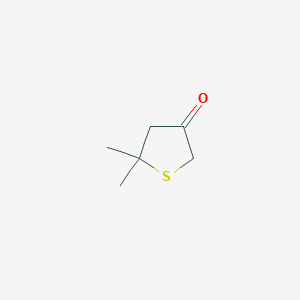
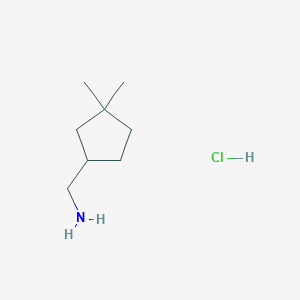
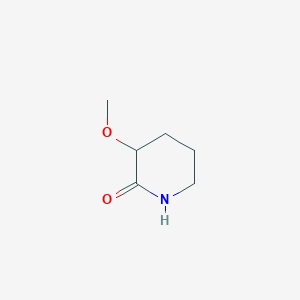
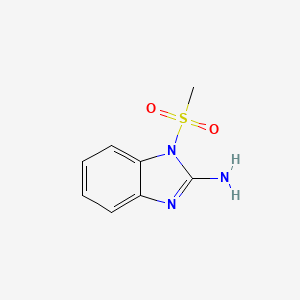
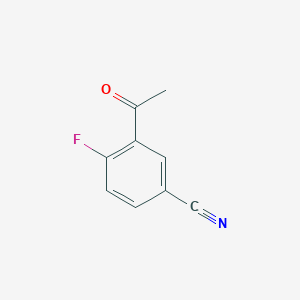
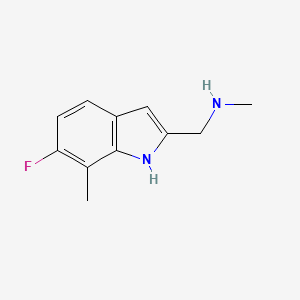
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
